2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of 2-chloroquinoline: This can be achieved by reacting vinylaniline with phosgene.
Introduction of the 2-methoxyphenyl group: This step involves the reaction of 2-chloroquinoline with 2-methoxyaniline under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxide derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays.
Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
2-chloroquinoline: A precursor in the synthesis of the target compound.
2-methoxyphenylquinoline: A related compound with similar structural features but lacking the chloro group.
Quinoline N-oxide derivatives: Compounds formed by the oxidation of quinoline derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
444110-55-8 |
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Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-15-9-5-4-8-14(15)20-17(21)12-10-16(18)19-13-7-3-2-6-11(12)13/h2-10H,1H3,(H,20,21) |
InChI Key |
UGBKLDLDACJMGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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